Manzamin A

Übersicht

Beschreibung

Manzamine A is a novel antitumor alkaloid that was originally isolated from marine sponges . It is a member of the manzamine alkaloids and has been reported to exhibit various bioactivities, including anticancer, anti-hyperlipidemic, anti-atherosclerotic, antibiotic, and antiviral activities .

Synthesis Analysis

The total synthesis of Manzamine A has been a subject of interest due to its complex structure and potent bioactivities . The successful synthetic campaign over the past decade is based on stereoselective Michael nitro olefin addition, nitro-Mannich/lactamization cascade, iminium ion/cyclization, stereoselective ring-closing metathesis, and cross-coupling reactions .

Molecular Structure Analysis

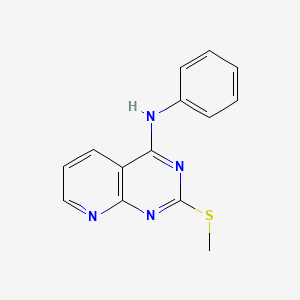

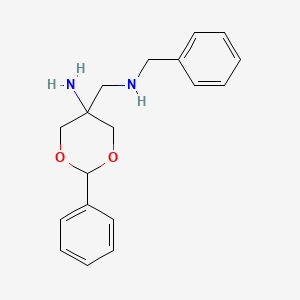

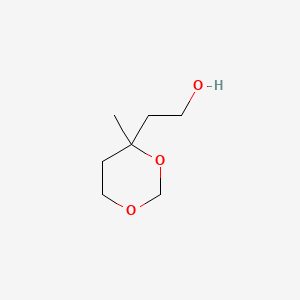

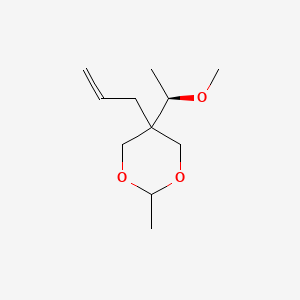

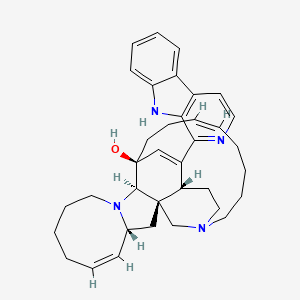

Manzamine A is characterized by a macrocyclic ring, one or two nitrogen atoms, and for some members, by the presence of β-carboline moiety . Its molecular formula is C36H44N4O, and it has a molecular weight of 548.76 .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Manzamine A include stereoselective Michael nitro olefin addition, nitro-Mannich/lactamization cascade, iminium ion/cyclization, stereoselective ring-closing metathesis, and cross-coupling reactions .

Physical And Chemical Properties Analysis

Manzamine A has a molecular weight of 548.76 and its molecular formula is C36H44N4O . It is soluble in DMSO .

Wissenschaftliche Forschungsanwendungen

Totalsynthese von Manzamin-Alkaloiden

Manzamin-Alkaloide sind eine vielfältige und hochkomplexe Familie von marinen Naturprodukten. Die einzigartigen makrocyclischen Strukturmerkmale dieser Alkaloide inspirierten die Entwicklung vieler faszinierender synthetischer Routen . Es wurde ein einheitlicher Ansatz für die Totalsynthese von vier komplexen Manzamin-Alkaloiden entwickelt – nämlich Nakadomarin A, Manzamin A, Ircinal A und Ircinol A .

Antivirale Eigenschaften

This compound ist ein marines Alkaloid mit antiviralen Eigenschaften, das derzeit auf seine Wirksamkeit bei der Behandlung bestimmter Viren wie Malaria, Herpes und HIV-1 untersucht wird .

Antiproliferative Eigenschaften

Neben seinen antiviralen Eigenschaften besitzt this compound auch antiproliferative Eigenschaften. Es wird auf seine Wirksamkeit bei der Behandlung bestimmter Krebsarten untersucht, darunter Brust-, Gebärmutterhals- und Darmkrebs .

Auswirkungen auf die Knochengesundheit

Es wurde festgestellt, dass this compound über die Modulation der SIX1-Genexpression, einem Gen, das über die WNT-, NOTCH- und PI3K/AKT-Pfade für die Schädel-Gesichts-Entwicklung von entscheidender Bedeutung ist, Wirkungen entfaltet . Es wurde vermutet, dass this compound insgesamt große Auswirkungen auf die Knochengesundheit haben und die Skelettentwicklung, Homöostase und Reparatur stören kann .

Auswirkungen auf die Osteoblastenfunktion

Es wurde festgestellt, dass this compound die Funktion von Osteoblasten, den Zellen, die für die Knochenbildung verantwortlich sind, signifikant beeinflusst . Es wurde beobachtet, dass es zu einem signifikanten Rückgang der Zellviabilität, einer Zunahme der zellulären Apoptose und einem Rückgang der alkalischen Phosphataseaktivität führt .

Hemmung von Zellproliferations- und Überlebensproteinen

In-silico-Bindungsexperimente haben gezeigt, dass this compound möglicherweise als Inhibitor von Zellproliferations- und Überlebensproteinen wie Iκb, JAK2, AKT, PKC, FAK und Bcl-2 wirkt .

Wirkmechanismus

Target of Action

Manzamine A, a marine-derived alkaloid, has been found to interact with several targets. The primary targets of Manzamine A are Vacuolar ATPases (v-ATPases) and the SIX1 protein . v-ATPases are proton pumps that play a crucial role in maintaining the acidic environment in vacuoles, which is essential for various cellular processes . The SIX1 protein is an oncoprotein associated with oncogenesis in cervical cancer .

Mode of Action

Manzamine A interacts with its targets in a unique way. It interferes with the proton pump activity of v-ATPases, leading to an increase in the acidic vacuolar/lysosomal compartment . This interaction inhibits autophagy at the level of autophagosome–lysosome fusion and/or autophagosome turnover . In the case of the SIX1 protein, Manzamine A decreases its levels, thereby potentially inhibiting oncogenesis in cervical cancer .

Biochemical Pathways

The interaction of Manzamine A with v-ATPases affects the autophagy pathway. Autophagy is a cellular process that involves the degradation and recycling of unnecessary or dysfunctional cellular components. By inhibiting v-ATPase activity, Manzamine A disrupts autophagosome turnover, thereby inhibiting autophagy .

Result of Action

The inhibition of autophagy by Manzamine A has significant cellular effects. It has been shown to inhibit the growth of pancreatic cancer cells and cervical cancer cells . By preventing autophagosome turnover, Manzamine A may disrupt the growth and survival mechanisms of these cancer cells . The reduction of the SIX1 protein levels by Manzamine A could potentially inhibit the oncogenic processes in cervical cancer cells .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Manzamine A plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, Manzamine A has been found to inhibit vacuolar ATPases, which are essential for maintaining cellular pH and ion homeostasis . Additionally, it modulates the expression of the SIX1 gene, which is critical for craniofacial development and is involved in the WNT, NOTCH, and PI3K/AKT signaling pathways . These interactions highlight the compound’s potential in regulating cell proliferation, apoptosis, and autophagy.

Cellular Effects

Manzamine A exerts significant effects on various cell types and cellular processes. It has been shown to inhibit the proliferation of cervical cancer cells by inducing cell cycle arrest and promoting apoptosis . In osteoblasts, Manzamine A decreases cell viability, increases apoptosis, and reduces alkaline phosphatase activity, indicating its potential impact on bone health and skeletal development . The compound also influences cell signaling pathways, such as the WNT, NOTCH, and PI3K/AKT pathways, which are crucial for cell growth and differentiation .

Molecular Mechanism

The molecular mechanism of Manzamine A involves several key interactions at the molecular level. It inhibits vacuolar ATPases, leading to disrupted autophagy in pancreatic cancer cells . Manzamine A also targets the SIX1 protein, which is associated with oncogenesis in cervical cancer . By blocking cell cycle progression and regulating cell cycle-related genes, including p21 and p53, Manzamine A exerts its antiproliferative effects . These interactions underscore the compound’s potential as a therapeutic agent for various cancers.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Manzamine A have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that Manzamine A can significantly increase the levels of autophagosome markers LC3-II and p62/SQSTM1 in pancreatic cancer cells, indicating its role in inhibiting autophagy over time . Additionally, its impact on osteoblasts suggests potential long-term effects on bone health and skeletal development .

Dosage Effects in Animal Models

The effects of Manzamine A vary with different dosages in animal models. At lower doses, the compound has shown efficacy in treating malaria, herpes, and HIV-1 . Higher doses may lead to toxic or adverse effects, such as decreased cell viability and increased apoptosis in osteoblasts . These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

Manzamine A is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s unique structure allows it to participate in complex biochemical reactions, such as the inhibition of vacuolar ATPases and modulation of the SIX1 gene . These interactions can affect metabolic flux and metabolite levels, further influencing cellular function and homeostasis.

Transport and Distribution

Within cells and tissues, Manzamine A is transported and distributed through interactions with specific transporters and binding proteins. The compound’s ability to inhibit vacuolar ATPases suggests its involvement in cellular ion transport and pH regulation . Additionally, its interactions with the SIX1 protein and other biomolecules may influence its localization and accumulation within specific cellular compartments .

Subcellular Localization

Manzamine A’s subcellular localization is crucial for its activity and function. The compound has been shown to localize within vacuoles, where it inhibits vacuolar ATPases and disrupts autophagy . Additionally, its interactions with the SIX1 protein and other signaling molecules suggest its presence in the nucleus and other subcellular compartments . These localization patterns are essential for understanding the compound’s mechanism of action and therapeutic potential.

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of Manzamine A can be achieved through a convergent synthesis approach. The key steps involve the synthesis of two fragments, which are then coupled together to form the final product.", "Starting Materials": [ "L-tryptophan", "3-bromo-1-propanol", "2,4-pentanedione", "2-bromoethanol", "4-methylimidazole", "2-chloroethanol", "2,3-dichloro-5,6-dicyano-1,4-benzoquinone", "4-hydroxyindole", "2-methyl-1,3-propanediol", "3,4-dihydroxybenzaldehyde", "ethyl acetoacetate", "sodium borohydride", "acetic anhydride", "triethylamine", "methyl iodide", "sodium hydride", "magnesium sulfate", "potassium carbonate", "methanol", "dichloromethane", "diethyl ether", "hexane", "toluene", "acetone" ], "Reaction": [ "Synthesis of Fragment A:", "- L-tryptophan is protected with acetic anhydride and triethylamine to form N-acetyl-L-tryptophan.", "- N-acetyl-L-tryptophan is reacted with 3-bromo-1-propanol to form a bromoalkoxy tryptophan derivative.", "- The bromoalkoxy tryptophan derivative is then reacted with 2,4-pentanedione and 2-bromoethanol to form Fragment A.", "Synthesis of Fragment B:", "- 4-methylimidazole is alkylated with 2-chloroethanol to form an imidazolium salt.", "- The imidazolium salt is reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to form an imidazole derivative.", "- The imidazole derivative is then reacted with 4-hydroxyindole to form Fragment B.", "Coupling of Fragments A and B:", "- Fragment A and Fragment B are coupled together using 2-methyl-1,3-propanediol and 3,4-dihydroxybenzaldehyde to form the final product, Manzamine A.", "Final Steps:", "- The final product is purified using column chromatography.", "- The product is then treated with sodium borohydride to reduce any remaining ketone groups.", "- The product is then purified again using column chromatography.", "- The final product is obtained as a white solid." ] } | |

CAS-Nummer |

104196-68-1 |

Molekularformel |

C36H44N4O |

Molekulargewicht |

548.8 g/mol |

IUPAC-Name |

(2R,13S)-25-(9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-5,16,25-trien-13-ol |

InChI |

InChI=1S/C36H44N4O/c41-36-18-10-4-1-2-5-11-20-39-22-17-30(35(25-39)23-26-13-7-3-6-12-21-40(26)34(35)36)29(24-36)32-33-28(16-19-37-32)27-14-8-9-15-31(27)38-33/h1,4,7-9,13-16,19,24,26,30,34,38,41H,2-3,5-6,10-12,17-18,20-23,25H2/t26?,30?,34?,35-,36-/m0/s1 |

InChI-Schlüssel |

FUCSLKWLLSEMDQ-AWTNBHCRSA-N |

Isomerische SMILES |

C1CCN2CCC3C(=C[C@@](CCC=CC1)(C4[C@]3(C2)CC5N4CCCCC=C5)O)C6=NC=CC7=C6NC8=CC=CC=C78 |

SMILES |

C1CCN2CCC3C(=CC(CCC=CC1)(C4C3(C2)CC5N4CCCCC=C5)O)C6=NC=CC7=C6NC8=CC=CC=C78 |

Kanonische SMILES |

C1CCN2CCC3C(=CC(CCC=CC1)(C4C3(C2)CC5N4CCCCC=C5)O)C6=NC=CC7=C6NC8=CC=CC=C78 |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Keramamine A; Manzamine A; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.